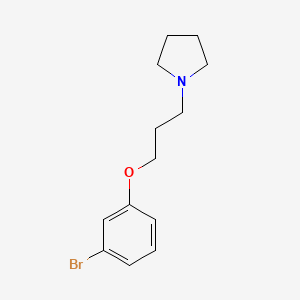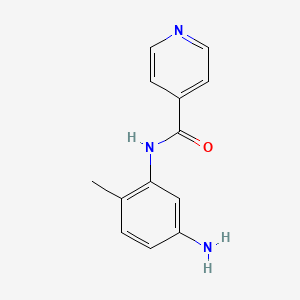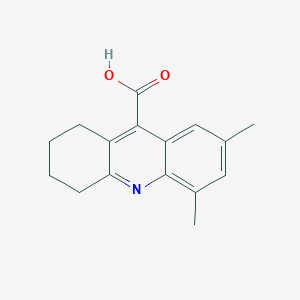![molecular formula C9H6Cl2F3NO B1299568 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 351-33-7](/img/structure/B1299568.png)
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CFTPA) is a synthetic organic compound belonging to the class of amides. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. CFTPA has a variety of applications in scientific research, and is used in a wide range of laboratory experiments.
Applications De Recherche Scientifique
Pesticide Development
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has been recognized as a potential pesticide. Its characteristics and potential efficacy in pest control were studied using X-ray powder diffraction techniques, which helped in understanding the compound's structural properties. These derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, including this compound, are highlighted for their potential use in the agricultural sector to protect crops from pests (Olszewska, Pikus, & Tarasiuk, 2008).
Herbicide Metabolism and Toxicity Studies
Research also delves into the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study includes compounds like acetochlor and alachlor, which are closely related to this compound. The research provides insights into the metabolic pathways and potential toxicity, which are crucial for assessing the safety profile of these compounds when used as herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural and Molecular Analysis
The compound's structure and polarity were studied extensively. For instance, conformations of similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides were analyzed using dipole moment method and quantum chemical calculations. Such studies are crucial in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Ishmaeva et al., 2015).
Crystal and Molecular Structures Analysis
The crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, have been characterized by X-ray diffraction analysis, providing detailed insights into the molecular interactions and structural configurations. These analyses are fundamental in understanding the compound's properties and potential applications in scientific research (Chi et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as uncoupling of oxidative phosphorylation in mitochondria or high reactivity with thiols .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various pathways, including those involved in the protection of crops from pests .
Result of Action
Similar compounds have shown significant effects in the agrochemical and pharmaceutical industries .
Propriétés
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFBHOVGWZKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367999 | |
| Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351-33-7 | |
| Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)
![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)


![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

